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A comparative analysis of solar cells fabricated using hydrogen selenide (H2Se) and

hydrogen sulfide (H2S) reveals distinct performance characteristics rooted in the fundamental

properties of the resulting absorber layers. While selenide-based cells currently hold the record

for power conversion efficiency, sulfide-based counterparts offer advantages in terms of a wider

bandgap and potentially higher open-circuit voltages.

This guide provides a detailed comparison of the performance of Copper Indium Gallium

Selenide (CIGSe) solar cells, fabricated using H2Se, and Copper Indium Gallium Sulfide

(CIGS) solar cells, fabricated with H2S. The comparison is based on experimental data from

various studies, focusing on key photovoltaic parameters and the underlying material

properties and fabrication protocols.

At a Glance: Performance Metrics
The performance of solar cells is primarily evaluated by four key parameters: Power

Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc),

and Fill Factor (FF). Below is a summary of typical performance ranges for high-efficiency

CIGSe and CIGS solar cells. It is important to note that these values represent high-performing

devices and can vary based on specific fabrication conditions.
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Photovoltaic Parameter H2Se Fabricated (CIGSe) H2S Fabricated (CIGS)

Power Conversion Efficiency

(PCE)
> 23% (record) ~15-17%

Open-Circuit Voltage (Voc) Typically 0.70 - 0.75 V Can exceed 0.9 V

Short-Circuit Current Density

(Jsc)
High Lower than CIGSe

Fill Factor (FF) High (> 78%) Generally good

Bandgap (Eg)
~1.04 - 1.68 eV (tunable with

Ga)
~1.5 - 2.4 eV (tunable with Ga)

Delving into the Differences: A Deeper Comparison
The variation in performance between H2Se and H2S fabricated solar cells stems from the

differences in the properties of the resulting selenide and sulfide absorber layers.

Bandgap and Voltage: Pure sulfide CIGS absorbers possess a wider bandgap (around 1.5 eV

or higher) compared to their pure selenide CIGSe counterparts (typically 1.04 to 1.2 eV for

optimal performance)[1]. This wider bandgap in CIGS is the primary reason for the significantly

higher open-circuit voltages (Voc) observed in these devices, with values reaching up to 920

mV[1]. However, this advantage in voltage does not fully translate to a proportional increase in

overall efficiency, a phenomenon often attributed to challenges in optimizing the interfaces,

particularly the absorber/buffer layer junction[2].

Current and Efficiency: The wider bandgap of CIGS, while beneficial for voltage, leads to a

lower absorption of longer-wavelength photons from the solar spectrum. This results in a

reduced short-circuit current density (Jsc) compared to CIGSe cells[1]. The higher Jsc in

CIGSe, combined with excellent material quality and optimized device structures, has enabled

them to achieve world-record power conversion efficiencies of over 23%[3]. In contrast, the

highest reported efficiencies for pure sulfide CIGS cells are in the range of 15-17%[4][5].

Interface and Recombination: The conduction band alignment between the absorber layer and

the buffer layer (commonly Cadmium Sulfide - CdS) is a critical factor influencing device

performance. Studies have indicated that the CdS/CIGS interface can exhibit a "cliff-like"
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conduction band offset, which may enhance interface recombination and limit the open-circuit

voltage[2]. In contrast, the CdS/CIGSe interface is reported to have a more favorable flat band

alignment[2]. Efforts to mitigate interface recombination in CIGS cells have involved the use of

alternative buffer layers like zinc sulfide oxide (Zn(O,S))[1].

Experimental Protocols: A Look at the Fabrication
Process
The fabrication of both CIGSe and CIGS solar cells typically follows a multi-step process

involving the deposition of precursor materials followed by a high-temperature chalcogenization

step using either H2Se or H2S gas.

Typical Fabrication Workflow
The general workflow for fabricating these thin-film solar cells is outlined below.
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Caption: A generalized workflow for the fabrication of CIGS/CIGSe thin-film solar cells.
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H2Se Selenization Protocol (Two-Step Process)
Precursor Deposition: A metallic precursor stack of Copper-Gallium (Cu-Ga) alloy and Indium

(In) is sequentially deposited onto a Molybdenum (Mo) coated soda-lime glass substrate via

DC magnetron sputtering.

Selenization: The precursor stack is then annealed in a controlled atmosphere containing

H2Se gas. A typical process involves a two-stage temperature profile:

A low-temperature stage (e.g., 400°C) to initiate the reaction and promote the formation of

binary selenide phases.

A high-temperature stage (e.g., 550°C) to facilitate the complete formation of the CIGSe

chalcopyrite structure and promote grain growth.

H2S Sulfurization Protocol (Two-Step Process)
Precursor Deposition: Similar to the selenization process, a Cu-In-Ga metallic precursor is

deposited on a Mo-coated substrate.

Sulfurization: The metallic precursor is subsequently annealed in an H2S-containing

atmosphere at elevated temperatures (e.g., 500-550°C) to form the CIGS absorber layer.

The reaction kinetics in H2S can differ from H2Se, potentially influencing the final film

morphology and composition.

Signaling Pathways and Logical Relationships
The choice between H2Se and H2S has a cascading effect on the final device properties. The

following diagram illustrates the logical relationship between the choice of chalcogen and the

resulting solar cell performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1207545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

